molecular formula C13H22O2 B2382252 4-Acetyl-4-pentylcyclohexan-1-one CAS No. 76921-65-8

4-Acetyl-4-pentylcyclohexan-1-one

Cat. No.: B2382252
CAS No.: 76921-65-8
M. Wt: 210.317
InChI Key: GJXMOHHZQBYQQC-UHFFFAOYSA-N
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Description

4-Acetyl-4-pentylcyclohexan-1-one is a cyclohexanone derivative characterized by a pentyl substituent and an acetyl group at the 4-position of the cyclohexane ring. This compound has been utilized in specialized laboratory research, though commercial availability has been discontinued, as noted by CymitQuimica .

Properties

IUPAC Name

4-acetyl-4-pentylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-3-4-5-8-13(11(2)14)9-6-12(15)7-10-13/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXMOHHZQBYQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1(CCC(=O)CC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-4-pentylcyclohexan-1-one typically involves the reaction of cyclohexanone with acetyl chloride and pentyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-4-pentylcyclohexan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Acetyl-4-pentylcyclohexan-1-one is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Acetyl-4-pentylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The acetyl group can participate in acetylation reactions, modifying the activity of proteins and other biomolecules. The pentyl group contributes to the compound’s hydrophobic properties, influencing its interaction with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclohexanone Derivatives

The following cyclohexanone derivatives share structural or functional group similarities with 4-Acetyl-4-pentylcyclohexan-1-one, enabling comparative analysis of their properties and applications:

trans-4'-Pentylbi(cyclohexan)-4-one (CAS 84868-02-0)

  • Structure : Features a bicyclic system with a pentyl group and a ketone on adjacent cyclohexane rings.
  • Molecular Formula : C₁₇H₃₀O | Molecular Weight : 250.4 g/mol .

4-(Dimethylamino)-4-phenylcyclohexan-1-one (CAS 65619-20-7)

  • Structure: Contains a phenyl group and a dimethylamino substituent at the 4-position.
  • Molecular Formula: C₁₄H₁₇NO | Molecular Weight: 215.3 g/mol .
  • Applications: Likely serves as a chiral building block or intermediate in pharmaceutical synthesis due to its amino and aromatic groups.
  • Key Differences: The phenyl and dimethylamino groups introduce aromaticity and basicity, contrasting with the aliphatic pentyl and acetyl groups in the target compound. This structural divergence may lead to differences in polarity and biological activity.

4-(2-Propenyl)-2-cyclohexen-1-one (CAS 4166-61-4)

  • Structure: Features an allyl group and an α,β-unsaturated ketone (cyclohexenone ring).
  • Molecular Formula : C₉H₁₂O | Molecular Weight : 136.2 g/mol .
  • Applications: Potential use in Diels-Alder reactions or as a Michael acceptor in organic synthesis.
  • Key Differences: The unsaturated cyclohexenone ring and allyl group enhance reactivity toward electrophilic additions, unlike the fully saturated cyclohexanone core of this compound.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound Not provided Likely C₁₃H₂₂O₂ ~222.3 (estimated) Acetyl, pentyl, ketone Discontinued; research use
trans-4'-Pentylbi(cyclohexan)-4-one 84868-02-0 C₁₇H₃₀O 250.4 Bicyclic, pentyl, ketone Laboratory research
4-(Dimethylamino)-4-phenylcyclohexan-1-one 65619-20-7 C₁₄H₁₇NO 215.3 Phenyl, dimethylamino, ketone Pharmaceutical intermediates
4-(2-Propenyl)-2-cyclohexen-1-one 4166-61-4 C₉H₁₂O 136.2 Allyl, α,β-unsaturated ketone Organic synthesis

Key Findings from Structural and Functional Comparisons

The allyl group in 4-(2-Propenyl)-2-cyclohexen-1-one introduces moderate polarity but less than the acetyl group in the target compound .

Reactivity: The acetyl group in this compound may participate in nucleophilic acyl substitutions, whereas the α,β-unsaturated ketone in 4-(2-Propenyl)-2-cyclohexen-1-one favors conjugate additions . The dimethylamino group in 4-(Dimethylamino)-4-phenylcyclohexan-1-one provides a site for acid-base interactions, absent in the other compounds .

Hazards: Only trans-4'-Pentylbi(cyclohexan)-4-one has documented HNOC classification, though specifics are unavailable .

Research and Development Implications

  • Gaps in Data : Detailed physicochemical properties (e.g., melting point, solubility) and toxicity profiles for these compounds are absent in the provided evidence, highlighting the need for further experimental studies.

Biological Activity

4-Acetyl-4-pentylcyclohexan-1-one is an organic compound with the molecular formula C13H22O2C_{13}H_{22}O_2 and a molecular weight of 210.32 g/mol. It is characterized by its cyclohexanone structure, modified with acetyl and pentyl groups, which influence its biological activity and chemical reactivity.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexanone with acetyl chloride and pentyl magnesium bromide under controlled conditions. This reaction is usually performed in an inert atmosphere to prevent oxidation, followed by reflux to ensure complete reaction .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group can participate in acetylation reactions, modifying the activity of proteins and other biomolecules. The hydrophobic pentyl group enhances its interaction with lipid membranes, influencing its bioavailability and efficacy in biological systems .

Research Findings

Recent studies have highlighted the compound's potential in various biological applications:

  • Enzyme Interactions : The compound has been investigated for its role in enzyme interactions, particularly in metabolic pathways where it may act as a substrate or inhibitor .
  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that this compound might possess similar activities. Further research is needed to confirm these effects .

Case Studies

  • Enzymatic Reactions : A study demonstrated the use of this compound as a substrate for transaminases in biotransformation processes, leading to interesting stereoselective outcomes. The compound exhibited varying conversion rates depending on the enzymatic conditions applied .
  • Antimicrobial Testing : In a comparative study of structurally related compounds, this compound was tested against various microbial strains. Initial results indicated potential activity, warranting further investigation into its efficacy and mechanism .

Similar Compounds

A comparison with similar compounds can provide insights into the unique properties of this compound:

Compound NameStructure CharacteristicsNotable Biological Activity
4-Acetyl-4-methylcyclohexan-1-oneShorter alkyl chain; less hydrophobicModerate enzyme interaction
4-Acetyl-4-propylcyclohexan-1-oneIntermediate hydrophobicityAntimicrobial potential
This compoundEnhanced hydrophobicity due to pentyl groupPromising enzyme substrate

The presence of the pentyl group in this compound imparts distinct hydrophobic characteristics that enhance its stability and reactivity compared to similar compounds with shorter alkyl chains.

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